molecular formula C9H13NO2 B078861 methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate CAS No. 14186-50-6

methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Cat. No. B078861
CAS RN: 14186-50-6
M. Wt: 167.2 g/mol
InChI Key: VRUCCWQGKPXNMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate and its derivatives involves several key reactions, including condensation, cyclization (Knorr reaction), hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reaction. For instance, a novel series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives has been synthesized, showing significant antimicrobial activity, which suggests the chemical versatility and application potential of these compounds (Hublikar et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate derivatives reveals diverse hydrogen-bonded sheets and nonplanar conformations in its structure. This structural diversity underpins the compound's reactivity and interaction with other molecules, showcasing the importance of molecular structure in determining the compound's physical and chemical properties (Quiroga et al., 2013).

Scientific Research Applications

  • Synthesis of Pyrrole Derivatives
    • Field : Medicinal and Organic Chemistry
    • Application : Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value. It’s a fundamental building block for many biologically active molecules .
    • Methods : There are various conventional as well as modern approaches to acquiring a series of pyrrole scaffolds, with a wide range of attractive features and drawbacks pertaining to each approach . Special emphasis is given to the use of green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods in the synthesis of pyrroles .
    • Results : The reactions catalysed by proline, copper oxides, and oxones have been shown to be the most effective synthetic route for pyrrole derivatives at mild reaction conditions and with excellent yields .

Safety And Hazards

Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate is classified under the GHS07 hazard class and has the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . It is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

methyl 1,2,5-trimethylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6-5-8(9(11)12-4)7(2)10(6)3/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUCCWQGKPXNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372443
Record name methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

CAS RN

14186-50-6
Record name methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14186-50-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Yin, Z Feng, Z Li, J Hu, Y Hu, X Cai, H Zhou… - European Journal of …, 2023 - Elsevier
The hepatitis B virus (HBV) capsid assembly modulators (CAMs) have been developed as effective anti-HBV agents in the treatment of chronic HBV infection by targeting the HBV core …
Number of citations: 3 www.sciencedirect.com
SM Senaweera - 2017 - search.proquest.com
Functionalized multifluorinated arenes are an important class of molecules, because the incorporation of fluorine can alter or enhance the properties of a molecule. Since there have …
Number of citations: 3 search.proquest.com

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